6-Methylquinoline CAS number and molecular structure
6-Methylquinoline CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-methylquinoline, a heterocyclic aromatic organic compound with significant applications in various scientific fields. This document details its chemical identity, molecular structure, physicochemical properties, spectral data, and relevant experimental protocols.
Chemical Identity and Molecular Structure
6-Methylquinoline, also known as p-toluquinoline, is a derivative of quinoline (B57606) with a methyl group substituted at the 6-position.
Molecular Structure Representations
Quantitative Data
The following tables summarize the key physicochemical and spectral properties of 6-methylquinoline for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 143.19 g/mol | [3][4][5] |
| Appearance | Pale brown to yellow liquid | [4] |
| Melting Point | -22 °C | [1][3] |
| Boiling Point | 256-260 °C | [3][4][5] |
| Density | 1.067 g/mL at 20 °C | [3][4][5] |
| Refractive Index | n20/D 1.614 | [3][4][5] |
| pKa (Strongest Basic) | 5.22 (at 25 °C) | [1] |
| logP | 2.57 | [1] |
| Water Solubility | 1.79 g/L (Predicted) | [1] |
| Flash Point | >110 °C (>230 °F) | [2][3] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Key Data Points | Reference |
| ¹H NMR (CDCl₃, 399.65 MHz) | δ (ppm): 8.84 (d, J=4.3 Hz, 1H), 8.04 (d, J=8.2 Hz, 1H), 8.00 (d, 1H), 7.55 (s, 1H), 7.54 (d, J=2.0 Hz, 1H), 7.34 (dd, J=8.2, 4.3 Hz, 1H), 2.52 (s, 3H) | [8] |
| IR Spectrum | Major peaks can be found on the NIST WebBook. | [9][10] |
| Mass Spectrometry (EI) | m/z: 143 (M+), 142, 115 | [6][7] |
Experimental Protocols
Representative Synthesis of a Substituted Quinoline via Doebner-von Miller Reaction
This protocol is adapted from the synthesis of 2-methyl-6-nitroquinoline (B57331) and illustrates the general procedure.[11][12]
Reactants:
-
4-nitroaniline (B120555) (or p-toluidine (B81030) for 6-methylquinoline)
-
Concentrated Hydrochloric Acid
-
11 N Sodium Hydroxide solution
Procedure:
-
Dissolve 1.5 g (11 mmol) of 4-nitroaniline in concentrated HCl in a round-bottom flask.
-
Heat the mixture to reflux at 105 °C.
-
Add 0.95 g (14 mmol) of crotonaldehyde dropwise to the refluxing mixture.
-
Continue heating the reaction mixture for an additional hour after the addition is complete.
-
Cool the mixture to room temperature.
-
Neutralize the reaction mixture with an 11 N NaOH solution. The product will precipitate out of the solution.
-
Isolate the crude product by filtration.
-
Recrystallize the product from methanol (B129727) to obtain the purified 2-methyl-6-nitroquinoline.
Synthesis of 6-Methylquinoline 1-oxide
This protocol details the N-oxidation of 6-methylquinoline.[13]
Reactants:
-
6-Methylquinoline
-
Hydrogen peroxide (35%)
-
Perfluorosulfonic acid resin (5% by mass fraction)
-
Water
Procedure:
-
In a 50 mL round-bottom flask, combine 1.43 g of 6-methylquinoline, 1.1 g of 35% hydrogen peroxide, and 10 mL of water containing 5% (by mass) of perfluorosulfonic acid resin.
-
Place the flask in an ultrasonic reactor and sonicate at 30 W / 20 KHz for 15 minutes.
-
After the reaction, remove the resin catalyst by filtration.
-
Remove the water from the filtrate under reduced pressure.
-
Recrystallize the resulting solid to yield 1.52 g (96% yield) of 6-methylquinoline 1-oxide.
Visualizations
The following diagrams illustrate key logical and experimental workflows related to 6-methylquinoline.
Caption: Doebner-von Miller reaction workflow.
Caption: Workflow for fluorescent probe development.
Biological and Chemical Significance
6-Methylquinoline and its derivatives are of significant interest to researchers due to their diverse biological activities. Studies have indicated that these compounds may possess antimicrobial, anticancer, and neuroprotective properties.[14] Furthermore, 6-methylquinoline serves as a crucial building block in organic synthesis.[4][14] It is notably used in the synthesis of fluorescent halide-sensitive quinolinium dyes, which are valuable tools for detecting chloride ions in biological systems.[5][14] The compound also undergoes biodegradation by certain microorganisms, such as Pseudomonas putida, making it relevant in environmental science studies.[5] Its versatile chemical nature and biological activity make 6-methylquinoline a compound with considerable potential in pharmaceutical development, materials science, and biological imaging.[4][14]
References
- 1. Showing Compound 6-Methylquinoline (FDB011115) - FooDB [foodb.ca]
- 2. 6-methyl quinoline, 91-62-3 [thegoodscentscompany.com]
- 3. 6-Methylquinoline | 91-62-3 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 6-Methylquinoline 98 91-62-3 [sigmaaldrich.com]
- 6. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Quinoline, 6-methyl- [webbook.nist.gov]
- 8. 6-Methylquinoline(91-62-3) 1H NMR spectrum [chemicalbook.com]
- 9. Quinoline, 6-methyl- [webbook.nist.gov]
- 10. 6-Methylquinoline(91-62-3) IR Spectrum [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 6-Methylquinoline 1-oxide synthesis - chemicalbook [chemicalbook.com]
- 14. Buy 6-Methylquinoline | 91-62-3 [smolecule.com]
